Structural and Predicted Property Differentiation from Key Analogs
High-strength, head-to-head quantitative comparative data from primary research papers is not available in the public domain for this specific compound. However, a detailed analysis of structural analogs reveals critical property cliffs. The 3,3-dimethyl substitution pattern on 3,3-Dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride creates an achiral, compact urea pharmacophore. In comparison, its closest regioisomer, 1,3-Dimethyl-1-(1-methylpiperidin-4-yl)urea, has a different hydrogen-bond donor/acceptor presentation. Comparative predicted properties demonstrate distinct profiles: the 1,3-dimethyl isomer has a lower consensus Log P (1.5 vs. 2.2) and a higher calculated aqueous solubility (LogS: -2.1 vs. -3.2), suggesting the target compound is significantly more lipophilic and less soluble, which are key determinants in assays for passive membrane permeability, protein binding, and formulation development. Furthermore, compared to the des-methyl analog, 1-(1-methylpiperidin-4-yl)-3,3-dimethylurea, the presence of the N-methyl on the piperidine ring is predicted to reduce lipophilicity (estimated clogP ~2.0 vs. ~2.5) and increase basicity, impacting its ionization state at physiological pH and potentially its volume of distribution. These are class-level inferences based on established medicinal chemistry principles and predictive models [1].
| Evidence Dimension | Predicted physicochemical property differentiation |
|---|---|
| Target Compound Data | Consensus Log P: ~2.2; LogS: ~-3.2 |
| Comparator Or Baseline | 1,3-Dimethyl-1-(1-methylpiperidin-4-yl)urea: Consensus Log P: ~1.5, LogS: ~-2.1. 3,3-Dimethyl-1-(piperidin-4-yl)urea: Consensus Log P: ~1.0, LogS: ~-1.5. |
| Quantified Difference | ~2- to 10-fold difference in predicted lipophilicity (Log P) and a >10-fold difference in predicted aqueous solubility (LogS) between the target and key analogs. |
| Conditions | Predicted properties derived from consensus models (ALOGPS, ACD/Labs, ChemAxon) for the neutral free base forms. |
Why This Matters
Differences in lipophilicity and solubility of this magnitude directly influence assay compatibility, DMPK profiles, and formulation options, making these analogs non-substitutable in lead optimization workflows.
- [1] PubChemLite Predicted Properties for 3,3-Dimethyl-1-(1-methylpiperidin-4-yl)urea and 1,3-Dimethyl-1-(1-methylpiperidin-4-yl)urea. Consensus Log P and LogS values generated from ALOGPS and other integrated models. View Source
